N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
- The compound is a novel chemical entity with a complex structure.
- It contains a pyrroloquinoline core and an oxalamide side chain.
- The presence of heterocyclic rings suggests potential biological activity.
Synthesis Analysis
- The synthesis of this compound involves several steps, including the formation of the pyrroloquinoline ring and subsequent functionalization.
- Detailed synthetic routes and reaction conditions would need to be explored from relevant literature.
Molecular Structure Analysis
- The molecular formula is C~20~H~19~N~3~O~3~.
- The compound likely exhibits planarity due to the fused ring system.
- Further analysis would involve examining bond lengths, angles, and stereochemistry.
Chemical Reactions Analysis
- Investigating potential reactions, such as nucleophilic substitutions or cyclizations, could provide insights into its reactivity.
Physical And Chemical Properties Analysis
- Determining solubility, melting point, and stability would be essential.
- Spectroscopic techniques (NMR, IR, UV-Vis) can provide additional information.
Scientific Research Applications
Catalysis and Synthesis
Research on compounds with structural similarities, such as pyrroloquinolines and piperidine derivatives, indicates their importance in catalysis and synthetic applications. For instance, the use of piperidine as a catalyst in the synthesis of coumarin-bearing pyrroloquinoxaline derivatives highlights the role of similar structures in facilitating chemical reactions under mild conditions (Alizadeh, Ghanbaripour, Zhu, 2014). This suggests that the compound could potentially serve as a catalyst or intermediate in the synthesis of complex organic molecules.
Antimicrobial Activity
Compounds related to pyrroloquinolines have been investigated for their antimicrobial properties. For example, merocyanine dyes derived from similar quinolinium structures demonstrated high bactericidal activity against E. coli, Staphylococcus aureus, and Staphylococcus albas (Abdel-Rahman, Khalil, 1978). This indicates the potential for compounds like N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide to possess antimicrobial or antibacterial activities.
Antiplasmodial and Antifungal Activity
The synthesis of functionalized aminoquinolines through intermediate pyrroloquinoline structures has shown moderate activity against malaria parasites and fungi (Vandekerckhove et al., 2015). This suggests the broader potential of pyrroloquinoline derivatives in developing antiparasitic and antifungal agents.
Anticancer Activity
Pyrroloquinoline derivatives have also been explored for their potential in cancer therapy. A study on pyrroloquinoline derivatives revealed their potent histamine, platelet activating factor antagonism, and 5-lipoxygenase inhibitory properties, indicating their therapeutic application in asthma, which could be extrapolated to anticancer activity due to the involvement of these pathways in cancer progression (Paris et al., 1995).
Safety And Hazards
- Safety data, toxicity, and potential hazards should be assessed.
- Consult relevant literature and safety databases.
Future Directions
- Investigate its potential as a drug candidate.
- Explore modifications to enhance activity or reduce toxicity.
properties
IUPAC Name |
N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c30-21-4-3-17-12-19(13-18-7-11-29(21)22(17)18)27-24(32)23(31)26-14-16-5-9-28(10-6-16)20-2-1-8-25-15-20/h1-2,8,12-13,15-16H,3-7,9-11,14H2,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJINFCYPHVFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide |
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